![molecular formula C24H19Br2N3O8 B15013521 4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15013521.png)
4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, nitro, and dibromo substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Phenoxy Acetamide Intermediate: This step involves the reaction of 2,4-dibromo-6-methoxyphenol with chloroacetic acid to form 2-(2,4-dibromo-6-methoxyphenoxy)acetic acid. This intermediate is then converted to its corresponding acetamide using ammonia or an amine.
Condensation Reaction: The acetamide intermediate undergoes a condensation reaction with 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the imine derivative.
Esterification: The final step involves the esterification of the imine derivative with 2-methoxyphenol in the presence of a suitable catalyst, such as sulfuric acid, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The dibromo substituents can participate in nucleophilic substitution reactions, where nucleophiles such as thiols or amines replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Thiols, amines, and other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: Due to its complex structure and functional groups, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties may make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biological Studies: The compound could be used as a probe to study biochemical pathways or as a ligand in receptor binding studies.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, inhibiting or activating their function. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially leading to various therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE: Unique due to its combination of methoxy, nitro, and dibromo substituents.
4-[(E)-{[2-(2,4-DICHLORO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE: Similar structure but with chlorine substituents instead of bromine.
4-[(E)-{[2-(2,4-DIBROMO-6-HYDROXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-HYDROXYPHENYL 4-NITROBENZOATE: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
The uniqueness of 4-[(E)-{[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Propriétés
Formule moléculaire |
C24H19Br2N3O8 |
|---|---|
Poids moléculaire |
637.2 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H19Br2N3O8/c1-34-20-9-14(3-8-19(20)37-24(31)15-4-6-17(7-5-15)29(32)33)12-27-28-22(30)13-36-23-18(26)10-16(25)11-21(23)35-2/h3-12H,13H2,1-2H3,(H,28,30)/b27-12+ |
Clé InChI |
LJMLWMWNOFMDLD-KKMKTNMSSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)OC)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)OC)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


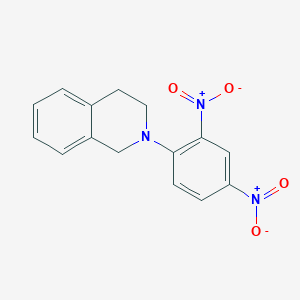
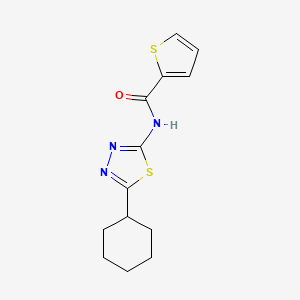
![2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene](/img/structure/B15013464.png)
![N-(4-Iodophenyl)-4-{4-[(4-iodophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B15013470.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15013476.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013480.png)

![1,3-dimethyl-5-({[4-(pyridin-4-ylmethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15013491.png)
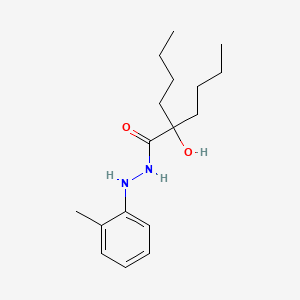
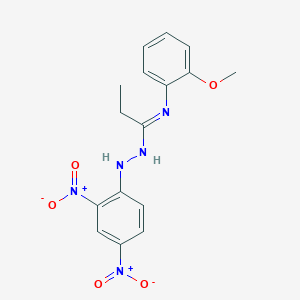
![(2E)-N-{4-[4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidin-2-YL]phenyl}-3-phenylprop-2-enamide](/img/structure/B15013507.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15013508.png)
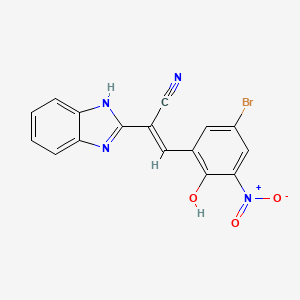
![N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15013535.png)
